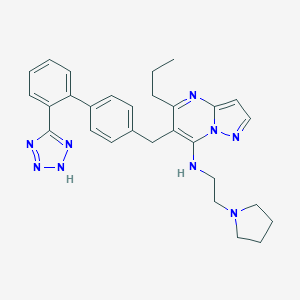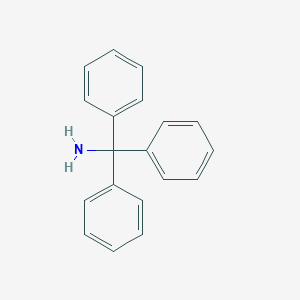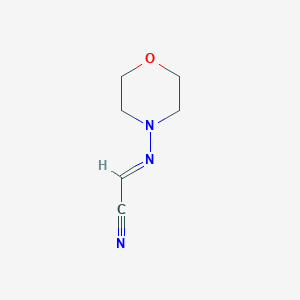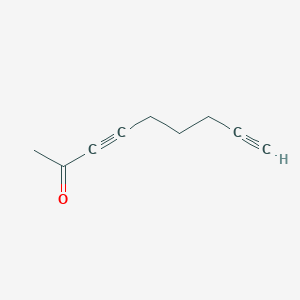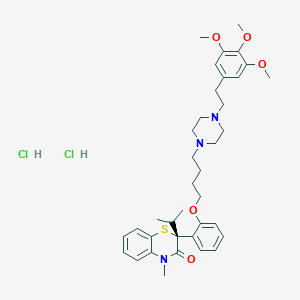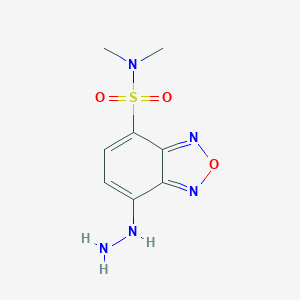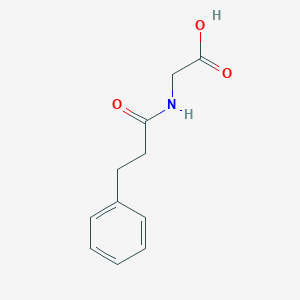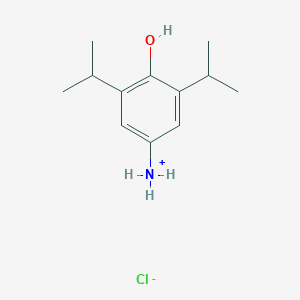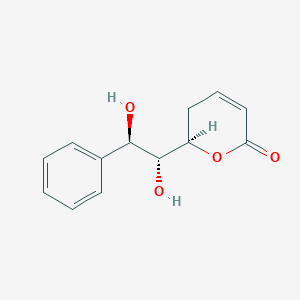
Goniodiol
Descripción general
Descripción
Goniodiol is a bioactive styryl lactone compound isolated from various species of the Goniothalamus genus, which belongs to the Annonaceae family. This compound has garnered significant interest due to its potent cytotoxic activity against various cancer cell lines, particularly human lung carcinoma cells . This compound is characterized by its unique structural features, including two hydroxyl groups at positions 7 and 8.
Aplicaciones Científicas De Investigación
Goniodiol has a wide range of scientific research applications:
Chemistry: this compound serves as a valuable intermediate in the synthesis of complex organic molecules due to its unique structural features and reactivity.
Medicine: this compound’s cytotoxic properties are being explored for therapeutic applications in oncology. Its ability to induce apoptosis in cancer cells is of particular interest.
Mecanismo De Acción
Mode of Action
Goniodiol exhibits cytotoxic activity against cancer cells. It disrupts cell division by interfering with microtubule dynamics, leading to mitotic arrest and apoptosis. Specifically, it affects tubulin polymerization, which is crucial for spindle formation during cell division .
Biochemical Pathways
The compound’s impact extends to downstream pathways related to cell cycle regulation and apoptosis. By disrupting microtubules, this compound triggers a cascade of events that ultimately inhibit cancer cell proliferation .
Result of Action
At the molecular level, this compound induces cell death by disrupting the mitotic spindle and preventing proper chromosome segregation. This disruption triggers apoptosis, leading to the elimination of cancer cells .
Action Environment
Environmental factors, such as pH, temperature, and oxygen levels, can influence this compound’s stability and efficacy. These factors may impact its bioactivity and overall effectiveness as a potential therapeutic agent.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Cellular Effects
Goniodiol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of Goniodiol has been achieved through several methods. One notable approach involves the use of an anomeric oxygen-to-carbon rearrangement of a silyl enol ether. This method starts from commercially available (S)-glycidol, which undergoes a series of reactions including protection, alkylation, and reductive ozonolysis to yield the desired product . Another method involves the stereoselective conversion of yeast-reduction products to construct the C-7 and C-8 stereochemistry .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes developed in academic research provide a foundation for potential large-scale production. These methods emphasize high yield and enantioselectivity, which are crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Goniodiol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of hydroxyl groups and the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in synthetic chemistry and biological studies .
Comparación Con Compuestos Similares
- Goniotriol
- Goniodiol-7-monoacetate
- This compound-8-monoacetate
- This compound diacetate
- Altholactone
- Isoaltholactone
Comparison: this compound is unique among these compounds due to its specific hydroxylation pattern at positions 7 and 8, which significantly enhances its cytotoxic activity. While other similar compounds also exhibit biological activity, this compound’s specific structural features confer distinct advantages in terms of potency and selectivity against cancer cells .
Propiedades
IUPAC Name |
(2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2/t10-,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNQVKQMVIXUPZ-RTXFEEFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1C(C(C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1[C@@H]([C@@H](C2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242253 | |
| Record name | Goniodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96422-52-5 | |
| Record name | Goniodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96422-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Goniodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096422525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Goniodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


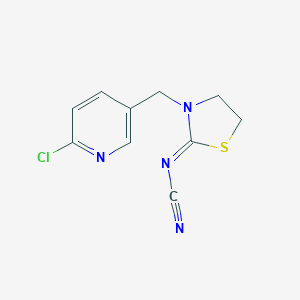
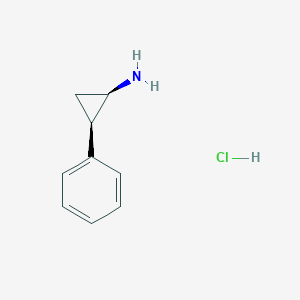
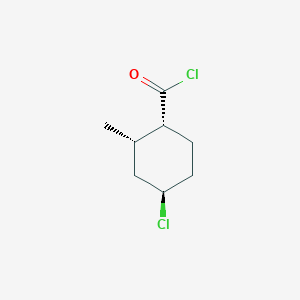
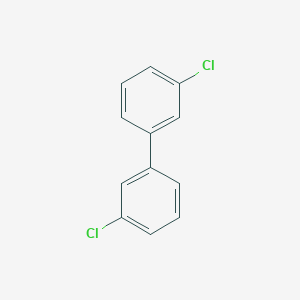
![3,5-Dimethyl 2H-Furo[2,3-c]pyran-2-one](/img/structure/B134846.png)
![3,7-Dimethyl 2H-Furo[2,3-c]pyran-2-one](/img/structure/B134852.png)
